Wailupemycin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Wailupemycin A is a natural product found in Streptomyces with data available.

科学的研究の応用

Antidiabetic Properties

Wailupemycin A has been identified as a potent inhibitor of α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. By inhibiting this enzyme, this compound can help manage blood glucose levels, making it a candidate for diabetes treatment. Studies report its inhibitory activity with IC50 values indicating effective performance compared to standard drugs like acarbose .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) indicating strong bactericidal activity . This positions this compound as a potential candidate for developing new antibiotics.

Cancer Therapeutics

This compound has been investigated for its anti-cancer properties, particularly against glioma cell lines. Recent studies have reported that it inhibits the proliferation of glioma cells with IC50 values that suggest significant cytotoxicity . This makes it a promising candidate for further research in oncology.

Biosynthesis and Structural Diversity

The biosynthesis of this compound involves complex pathways that can be manipulated to enhance yield and diversity. Recent studies have explored precursor feeding strategies to generate novel derivatives of this compound, expanding its chemical diversity and potentially its biological activity . This aspect is crucial for drug development as it allows for the optimization of therapeutic properties.

Case Studies and Research Findings

- Diabetes Management : In a study focusing on the antidiabetic effects of marine-derived compounds, this compound was isolated from Streptomyces sp. OUCMDZ-3434 and demonstrated significant α-glucosidase inhibition, supporting its potential use in diabetes therapies .

- Antimicrobial Efficacy : Another research highlighted the effectiveness of this compound against MRSA strains, showcasing its potential as an alternative antibiotic in treating resistant infections .

- Cancer Cell Proliferation : Investigations into the effects on glioma cells revealed that this compound significantly suppressed cell growth, indicating its potential role in cancer treatment strategies .

化学反応の分析

Biosynthetic Reactions

Wailupemycin A originates from a conserved polyketide synthase (PKS) pathway:

-

Starter Unit Activation : Benzoic acid is primed by benzoate-CoA ligase (EncN) to form benzoyl-CoA .

-

Chain Elongation : The minimal PKS (EncAB) performs seven Claisen condensations with malonyl-CoA, generating an octaketide intermediate .

-

Ketoreduction : EncD reduces the C-9 carbonyl group, producing a reactive diol intermediate .

-

Nonenzymatic Cyclization : The diol undergoes spontaneous cyclization to form the α-pyrone and cyclohexanone moieties .

Enzymatic Modifications

Reconstituted in vitro systems enable structural diversification:

-

Primer Unit Engineering : Substituting benzoic acid with p-fluorobenzoic acid yields fluorinated analogues (e.g., 19-fluorowailupemycin D) .

-

Ketoreductase (EncD) Variants : Altering NADPH cofactor ratios shifts product profiles toward enterocin vs. wailupemycin scaffolds .

Fluorinated Derivatives

| Compound | Modification Site | Bioactivity (IC₅₀) |

|---|---|---|

| 17-Fluorowailupemycin O | C-17 | 8.3 μM (α-glucosidase) |

| 19-Fluorowailupemycin D | C-19 | 12.1 μM (α-glucosidase) |

Nonenzymatic Rearrangements

This compound exhibits instability under specific conditions:

-

Dehydration : Methanol solutions degrade to 3-O-methylwailupemycin G via enolization .

-

Epimerization : Prolonged storage generates 6-epi- and 15-epi-diastereomers .

Degradation Pathways

| Condition | Reaction | Products |

|---|---|---|

| Methanol, RT, 15d | Dehydration → enolization | 3-O-Methylwailupemycin G |

| pH > 8.0 | Epimerization | 6-epi-Wailupemycin A |

Functionalization Reactions

特性

分子式 |

C21H22O8 |

|---|---|

分子量 |

402.4 g/mol |

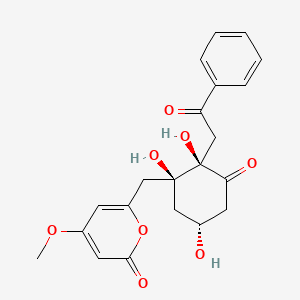

IUPAC名 |

4-methoxy-6-[[(1S,2R,5R)-1,2,5-trihydroxy-3-oxo-2-phenacylcyclohexyl]methyl]pyran-2-one |

InChI |

InChI=1S/C21H22O8/c1-28-15-8-16(29-19(25)9-15)11-20(26)10-14(22)7-18(24)21(20,27)12-17(23)13-5-3-2-4-6-13/h2-6,8-9,14,22,26-27H,7,10-12H2,1H3/t14-,20-,21-/m0/s1 |

InChIキー |

ZONQALFJVQODID-WVFSVQOHSA-N |

異性体SMILES |

COC1=CC(=O)OC(=C1)C[C@]2(C[C@H](CC(=O)[C@]2(CC(=O)C3=CC=CC=C3)O)O)O |

正規SMILES |

COC1=CC(=O)OC(=C1)CC2(CC(CC(=O)C2(CC(=O)C3=CC=CC=C3)O)O)O |

同義語 |

wailupemycin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。